Amyloid-Forming peptide GNNQQNY

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

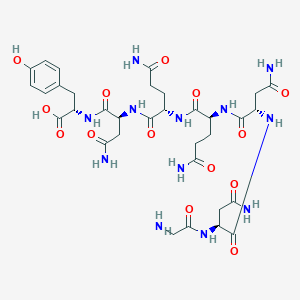

2D Structure

Properties

Molecular Formula |

C33H48N12O14 |

|---|---|

Molecular Weight |

836.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

DIUJDHXPULIBNK-PXQJOHHUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

The GNNQQNY Peptide: A Technical Guide to Its Origin, Discovery, and Amyloidogenic Core in Yeast Prion Sup35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the GNNQQNY peptide, a critical segment derived from the yeast prion protein Sup35. Discovered as a core amyloidogenic region, this seven-amino-acid peptide has become a cornerstone for understanding the molecular mechanisms of prion formation and amyloidogenesis. This document details its discovery, biophysical characteristics, and the experimental protocols utilized in its study, offering a comprehensive resource for researchers in prion biology, neurodegenerative diseases, and drug development.

Discovery and Significance

The GNNQQNY peptide, corresponding to residues 7-13 of the N-terminal prion-determining domain (PrD) of the Saccharomyces cerevisiae protein Sup35, was identified as a key element responsible for the protein's prion-like behavior.[1][2] Sup35 is a translation termination factor, and its conversion to the prion state, known as [PSI+], leads to a heritable change in protein synthesis.[2][3][4] Researchers investigating the molecular basis of [PSI+] identified the N-terminal domain as essential for prion propagation.[3][5] Through systematic dissection of this domain, the GNNQQNY sequence was pinpointed as a minimal fragment capable of forming amyloid fibrils with properties strikingly similar to those of the full-length Sup35 protein.[1][2] This discovery was significant as it demonstrated that a small, specific peptide sequence could recapitulate the complex amyloidogenic properties of a much larger protein, providing a tractable model system for studying the fundamental principles of amyloid formation.[2]

The GNNQQNY peptide self-assembles into highly ordered amyloid fibrils characterized by a cross-β sheet architecture.[1][6][7] In this structure, β-strands run perpendicular to the fibril axis, forming extended β-sheets that are stacked parallel to the axis.[1] This peptide not only forms fibrils but also well-ordered microcrystals, which have been instrumental in determining the high-resolution atomic structure of the amyloid spine.[8][9] The "steric zipper" structure revealed by these crystals, where side chains of adjacent β-sheets interdigitate, has become a paradigm for understanding the stability of amyloid fibrils.[9][10]

Quantitative Biophysical and Structural Data

The study of the GNNQQNY peptide has yielded a wealth of quantitative data that characterizes its structure and aggregation properties. These findings are summarized in the tables below.

| Property | Value | Method | Reference |

| Fibril Morphology | |||

| Fibril Diameter | ~75 Å | Electron Microscopy | [2] |

| Fibril Appearance | Unbranched, smooth | Electron Microscopy | [1][2] |

| Cross-β X-ray Diffraction | |||

| Meridional Reflection | 4.7 Å | X-ray Diffraction | [1] |

| Equatorial Reflection | ~10 Å | X-ray Diffraction | [1] |

| Microcrystal Properties | |||

| Average Width | 100-200 nm | Dynamic Nuclear Polarization | [11][12] |

Table 1: Biophysical and Structural Characteristics of GNNQQNY Assemblies. This table summarizes the key quantitative measurements of GNNQQNY fibrils and microcrystals.

| Condition | Observation | Method | Reference |

| Aggregation Kinetics | |||

| Process | Cooperative, nucleation-dependent | Turbidity Assay | [1][2] |

| Effect of Concentration | Higher concentration reduces lag time and increases turbidity | Turbidity Assay | [1][2] |

| Seeding | |||

| Seeding with Sup35 | Shortens lag time for GNNQQNY aggregation | Turbidity Assay | [1] |

| Cross-Seeding | GNNQQNY aggregates can seed insulin (B600854) amyloid formation | Thioflavin T Assay | [13] |

| Structural Transitions | |||

| Soluble State | Random coil | CD and NMR Spectroscopy | [1][2] |

| Aggregated State | β-sheet | X-ray Diffraction, CD, FTIR | [1][13] |

Table 2: Aggregation and Seeding Properties of GNNQQNY. This table outlines the kinetic and seeding characteristics of GNNQQNY peptide aggregation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the GNNQQNY peptide.

GNNQQNY Peptide Synthesis and Preparation

-

Peptide Synthesis: The GNNQQNY peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[2]

-

Purification: Following synthesis and cleavage from the resin, the peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the peptide are confirmed by mass spectrometry.

-

Stock Solution Preparation: A stock solution of the purified peptide is prepared by dissolving it in a suitable solvent, often a mild denaturant like 8 M urea, to ensure a monomeric state before initiating aggregation assays.[4]

In Vitro Fibril Formation Assay

-

Initiation of Aggregation: To induce fibril formation, the monomeric peptide stock solution is diluted into a suitable buffer (e.g., 5 mM potassium phosphate, 150 mM NaCl, pH 7.3) to the desired final concentration.[4]

-

Incubation: The peptide solution is incubated at a specific temperature (e.g., room temperature or 37°C) with or without agitation.[4][13] Mechanical stirring can accelerate the aggregation process.[13]

-

Monitoring Aggregation: Fibril formation is monitored over time using various techniques as described below.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to quantify amyloid fibril formation in real-time.[14] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[14][15]

-

Reagent Preparation:

-

ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in distilled water and filter it through a 0.22 µm syringe filter.[14] Store protected from light at 4°C.[14]

-

Assay Buffer: Prepare a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[15]

-

Working ThT Solution: Dilute the ThT stock solution in the assay buffer to a final working concentration (e.g., 10-20 µM).[14]

-

-

Assay Procedure:

-

Pipette the peptide solution and the working ThT solution into the wells of a black, clear-bottom 96-well plate.[14]

-

Include negative controls containing only the assay buffer and ThT to measure background fluorescence.[14]

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).[14]

-

Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 482-485 nm.[14][15]

-

Electron Microscopy (EM)

Electron microscopy is used to directly visualize the morphology of the GNNQQNY aggregates.

-

Sample Preparation:

-

Place a small aliquot (e.g., 5 µL) of the fibril solution onto a carbon-coated copper grid for a few minutes.

-

Remove the excess solution with filter paper.

-

Wash the grid with distilled water.

-

-

Negative Staining:

-

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

-

Remove the excess stain with filter paper.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope (TEM) to visualize the fibril morphology.[2]

-

X-ray Diffraction

X-ray diffraction of partially aligned GNNQQNY fibrils provides information about their underlying cross-β structure.[1]

-

Fibril Alignment: A concentrated suspension of fibrils is partially aligned by methods such as drying or drawing.

-

Data Collection: The aligned sample is exposed to a collimated beam of X-rays.

-

Pattern Analysis: The resulting diffraction pattern is analyzed. For amyloid fibrils, a characteristic cross-β pattern is observed with a meridional reflection at ~4.7 Å (corresponding to the inter-strand spacing in a β-sheet) and an equatorial reflection at ~10 Å (corresponding to the inter-sheet spacing).[1]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of GNNQQNY's role in Sup35 prion formation and the experimental workflow for its characterization.

Figure 1: Role of GNNQQNY in Sup35 Prion Formation. This diagram illustrates the hierarchical role of the GNNQQNY peptide within the Sup35 protein, initiating the nucleation and elongation process that leads to amyloid fibril formation and the resulting [PSI+] prion phenotype.

Figure 2: Experimental Workflow for GNNQQNY Characterization. This diagram outlines the typical experimental pipeline for studying the GNNQQNY peptide, from synthesis and preparation to the induction of aggregation and subsequent biophysical characterization.

Conclusion

The GNNQQNY peptide from the yeast prion Sup35 represents a powerful model system for investigating the fundamental principles of amyloid formation. Its discovery has provided profound insights into how a short, specific amino acid sequence can drive the aggregation of a large protein, leading to a heritable prion phenotype. The detailed biophysical data and established experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of the GNNQQNY peptide's structure, aggregation kinetics, and experimental handling is crucial for advancing our knowledge of amyloid-related diseases and for the rational design of therapeutic interventions that target the process of amyloidogenesis.

References

- 1. pnas.org [pnas.org]

- 2. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]

- 3. Yeast Sup35 Prion Structure: Two Types, Four Parts, Many Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Prion-inducing domain 2–114 of yeast Sup35 protein transforms in vitro into amyloid-like filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 8. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. Structural stability and dynamics of an amyloid-forming peptide GNNQQNY from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamic nuclear polarization of amyloidogenic peptide nanocrystals: GNNQQNY, a core segment of the yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amyloid formation characteristics of GNNQQNY from yeast prion protein Sup35 and its seeding with heterogeneous polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Thioflavin T spectroscopic assay [assay-protocol.com]

I. Introduction

An In-depth Technical Guide to the Core of Adenosine (B11128) Signaling

Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, orchestrating a wide range of physiological and pathological processes.[1][2][3][4] It is generated under conditions of cellular stress, such as hypoxia or inflammation, and acts as a key regulator of cellular and tissue adaptation.[1][5] Adenosine exerts its effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][6] These receptors are widely expressed throughout the body and are involved in modulating functions within the central nervous, cardiovascular, and immune systems.[2][4][7] Given its central role, the adenosine signaling pathway has long been a target for drug development, with applications ranging from the treatment of cardiac arrhythmias to inflammatory diseases and cancer.[2][8] This technical guide provides a comprehensive overview of the core components of adenosine signaling, including its production, receptor-mediated pathways, quantitative pharmacology, and key experimental methodologies for its study.

II. Core Components of the Adenosine Pathway

A. Adenosine Production: The Ecto-Enzymatic Cascade

Under conditions of metabolic stress, inflammation, or hypoxia, significant amounts of adenosine triphosphate (ATP) are released from cells into the extracellular space.[6][9][10] This extracellular ATP is rapidly catabolized into the immunosuppressive and signaling molecule adenosine by a two-step enzymatic cascade mediated by cell-surface ectonucleotidases, primarily CD39 and CD73.[6]

-

CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1, ENTPD1): This enzyme initiates the cascade by hydrolyzing ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP).[6]

-

CD73 (Ecto-5'-nucleotidase, NT5E): This enzyme completes the process by hydrolyzing AMP into adenosine.[6][11]

This production pathway is a critical control point for regulating the concentration of extracellular adenosine available to bind to its receptors.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Adenosine signaling during acute and chronic disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine receptors as drug targets--what are the challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal prion-determining domain of the yeast protein Sup35, has emerged as a pivotal model system in the study of amyloid fibril formation and protein aggregation pathologies.[1][2][3] Its simple primary sequence and inherent propensity to self-assemble into highly ordered, β-sheet-rich structures make it an ideal candidate for investigating the fundamental molecular mechanisms that drive amyloidogenesis.[1][4] This technical guide provides a comprehensive overview of the primary sequence and amino acid composition of GNNQQNY. It further details established experimental protocols for the synthesis, induction of aggregation, and biophysical characterization of GNNQQNY fibrils. This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, protein misfolding, and the development of therapeutics targeting amyloid aggregation.

Primary Sequence and Amino Acid Composition

The primary structure of the GNNQQNY peptide is a linear sequence of seven amino acids. The sequence is fundamental to its self-assembling properties, with the polar asparagine and glutamine residues playing a crucial role in the formation of stable "steric zippers" that hold the β-sheets together.[5][6][7]

Table 1: Primary Sequence of GNNQQNY

| Position | 3-Letter Code | 1-Letter Code |

| 1 | Glycine | G |

| 2 | Asparagine | N |

| 3 | Asparagine | N |

| 4 | Glutamine | Q |

| 5 | Glutamine | Q |

| 6 | Asparagine | N |

| 7 | Tyrosine | Y |

Table 2: Amino Acid Composition of GNNQQNY

| Amino Acid | Count | Percentage | Properties |

| Glycine (Gly, G) | 1 | 14.3% | Achiral, provides backbone flexibility. |

| Asparagine (Asn, N) | 3 | 42.9% | Polar, capable of forming hydrogen bonds. |

| Glutamine (Gln, Q) | 2 | 28.6% | Polar, capable of forming hydrogen bonds. |

| Tyrosine (Tyr, Y) | 1 | 14.3% | Aromatic, hydrophobic, can engage in π-π stacking.[1] |

Experimental Protocols

Peptide Synthesis

GNNQQNY is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol for Solid-Phase Peptide Synthesis of GNNQQNY:

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide, or a pre-loaded Wang resin with Fmoc-Tyr(tBu)-OH for a C-terminal carboxylic acid. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH in order) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Fibril Formation

A reproducible method for inducing the aggregation of GNNQQNY into amyloid fibrils is crucial for subsequent biophysical studies.

Protocol for GNNQQNY Fibril Formation:

-

Solubilization of Monomers: To ensure a monomeric starting population, dissolve the lyophilized GNNQQNY peptide in water and adjust the pH to 2.0 with HCl. This acidic environment protonates the side chains, leading to electrostatic repulsion that prevents aggregation.[8]

-

Removal of Pre-existing Aggregates: Centrifuge the acidic peptide solution at high speed (e.g., ultracentrifugation) to pellet any residual insoluble aggregates.[8]

-

Initiation of Aggregation: Adjust the pH of the supernatant containing monomeric GNNQQNY to a neutral pH (e.g., 7.2) using a buffer such as phosphate-buffered saline (PBS). This pH shift triggers the nucleation-dependent aggregation process.[8]

-

Incubation: Incubate the peptide solution at a constant temperature (e.g., 37°C) with or without agitation. Agitation can accelerate the rate of fibril formation.[2]

-

Monitoring Aggregation: The kinetics of fibril formation can be monitored over time using the Thioflavin T assay.

Characterization of Amyloid Fibrils

A combination of techniques is used to confirm the presence and characterize the morphology and structure of GNNQQNY amyloid fibrils.

2.3.1. Thioflavin T (ThT) Assay

This fluorescence-based assay is widely used to detect the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.

Protocol:

-

Prepare ThT Stock Solution: Dissolve Thioflavin T powder in a buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) to a concentration of approximately 1 mM. Filter the solution through a 0.22 µm filter.

-

Prepare Working Solution: Dilute the ThT stock solution to a final concentration of 10-25 µM in the assay buffer.

-

Assay: In a 96-well black plate with a clear bottom, add an aliquot of the GNNQQNY fibril solution to the ThT working solution.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[9][10] An increase in fluorescence intensity compared to a monomeric GNNQQNY control indicates fibril formation.

2.3.2. Congo Red (CR) Binding Assay

Congo Red is a dye that exhibits a characteristic apple-green birefringence under polarized light when bound to amyloid fibrils. A spectral shift in its absorbance can also be measured.

Protocol:

-

Prepare CR Solution: Prepare a solution of Congo Red in a buffer (e.g., 5 mM potassium phosphate, 150 mM NaCl, pH 7.4).

-

Incubation: Add an aliquot of the GNNQQNY fibril solution to the Congo Red solution and incubate at room temperature.

-

Spectrophotometry: Measure the absorbance spectrum between 400 and 700 nm. A shift in the absorbance maximum from ~490 nm to ~540 nm upon binding to fibrils is indicative of amyloid.[11][12]

-

Birefringence (Optional): For microscopy, a small amount of the fibril-dye mixture can be dried on a microscope slide and observed under a polarizing microscope.

2.3.3. Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the GNNQQNY aggregates.

Protocol:

-

Sample Application: Apply a small volume (e.g., 3-5 µL) of the GNNQQNY fibril solution onto a carbon-coated copper grid.

-

Negative Staining: After a brief incubation, wick off the excess sample and apply a drop of a negative staining solution (e.g., 2% uranyl acetate).

-

Drying: Wick off the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a diameter of several nanometers.[13][14]

2.3.4. X-ray Diffraction

X-ray diffraction of amyloid fibrils provides information about their underlying cross-β structure.

Protocol:

-

Fibril Alignment: Partially align the GNNQQNY fibrils by methods such as drying a concentrated fibril solution or drawing a fiber.

-

Data Collection: Expose the aligned sample to a collimated X-ray beam and collect the diffraction pattern.

-

Analysis: The characteristic "cross-β" pattern, with a meridional reflection at ~4.7 Å (inter-strand distance) and an equatorial reflection at ~10 Å (inter-sheet distance), confirms the amyloid structure.[3][6][15]

2.3.5. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR can provide atomic-level structural details of the GNNQQNY fibrils.

Protocol:

-

Isotope Labeling: Synthesize GNNQQNY with specific 13C and 15N isotopic labels to facilitate spectral assignment and distance measurements.[16]

-

Sample Preparation: Pack the fibril sample into an NMR rotor.

-

Data Acquisition: Perform multi-dimensional ssNMR experiments to determine chemical shifts, torsion angles, and intermolecular distances.

-

Structure Calculation: Use the experimental restraints to calculate a high-resolution structural model of the GNNQQNY fibril.[17][18]

Visualizations

GNNQQNY Aggregation Pathway

The self-assembly of GNNQQNY from soluble monomers into insoluble amyloid fibrils is a nucleation-dependent process. This pathway can be visualized as a series of sequential steps.

References

- 1. Thioflavin T Assay [protocols.io]

- 2. The Congo Red assay [assay-protocol.com]

- 3. X-ray fibre diffraction studies of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. X-Ray Diffraction Studies of Amyloid Structure | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thioflavin T spectroscopic assay [assay-protocol.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]

- 13. Transmission electron microscopy assay [assay-protocol.com]

- 14. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-Ray Fibre Diffraction Studies of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 16. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1-42) in Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Polymorphism of GNNQQNY Aggregates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal prion-determining region of the yeast protein Sup35, serves as a critical model system for studying the fundamental mechanisms of amyloid fibril formation.[1][2] Its propensity to self-assemble into highly ordered, β-sheet-rich structures that exhibit significant structural polymorphism makes it an invaluable tool for investigating the molecular underpinnings of amyloid-related diseases, including Alzheimer's and Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the structural diversity of GNNQQNY aggregates, detailing the experimental methodologies used to characterize these structures and presenting key quantitative data in a structured format.

GNNQQNY exhibits a remarkable concentration-dependent polymorphism, forming well-ordered microcrystals at lower concentrations and amyloid-like fibrils at higher concentrations.[4][5][6] Solid-state Nuclear Magnetic Resonance (ssNMR) studies have been pivotal in revealing the structural heterogeneity within fibril preparations, identifying the coexistence of at least three distinct peptide conformations.[3][7][8] In parallel, X-ray microcrystallography has provided atomic-resolution insights into the "steric zipper" architecture of the crystalline states, where β-sheets are tightly packed.[4][9][10] This guide will delve into the structural nuances of these various polymorphic forms, the thermodynamic and kinetic factors governing their formation, and the experimental protocols essential for their study.

Aggregation Pathways and Polymorphism

The aggregation of GNNQQNY is a nucleation-dependent process, characterized by a concentration-dependent lag phase followed by rapid fibril growth.[11] The pathway to fibril formation involves the transition of monomeric peptides into various oligomeric intermediates, which then assemble into protofibrils and mature fibrils.[12][13] Computational studies suggest that the initial dimerization of GNNQQNY can result in several stable conformations, including in-register parallel, off-register parallel, and antiparallel β-sheets, highlighting the early origins of polymorphism.[12][14][15]

The following diagram illustrates the generalized aggregation pathway of GNNQQNY, leading to different polymorphic outcomes.

Caption: Generalized aggregation pathway of GNNQQNY leading to polymorphic fibrils and microcrystals.

Structural Characteristics of GNNQQNY Polymorphs

Significant research has focused on elucidating the high-resolution structures of GNNQQNY polymorphs. X-ray crystallography and solid-state NMR have been the primary techniques for providing detailed structural information.

Crystalline Polymorphs

Two well-characterized crystalline polymorphs of GNNQQNY have been solved by X-ray diffraction, revealing a common steric zipper motif but with distinct packing arrangements.[10][16]

| PDB ID | Crystal System | Space Group | Unit Cell Dimensions (Å) | Key Structural Features |

| 1YJP | Monoclinic | P2₁ | a=9.4, b=24.5, c=4.9, β=100.5° | Looser packing with a hydrated interface between β-sheet pairs.[10][16] |

| 2OMM | Orthorhombic | P2₁2₁2₁ | a=9.6, b=24.1, c=4.9 | Tighter packing of the steric zipper. |

Data compiled from the Protein Data Bank and associated publications.

Fibrillar Polymorphs

Solid-state NMR studies have demonstrated that GNNQQNY fibrils are polymorphic, with at least three coexisting conformations observed in fibril preparations.[3][7][8] These conformers exhibit an extended β-sheet structure, but with localized variations in their backbone and side-chain arrangements.[3][7]

| Polymorph Type | Key Experimental Technique | Primary Structural Characteristics | Inter-sheet Arrangement |

| Fibril Form 1 | Solid-State NMR | Extended β-sheet conformation. | Parallel and in-register.[3][7] |

| Fibril Form 2 | Solid-State NMR | Extended β-sheet with a localized backbone distortion.[3][7] | Parallel and in-register.[3][7] |

| Fibril Form 3 | Solid-State NMR | Extended β-sheet conformation, distinct from Form 1. | Parallel and in-register.[3][7] |

Experimental Protocols

The study of GNNQQNY polymorphism relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

GNNQQNY Peptide Preparation and Aggregation

A reproducible protocol for preparing monomeric GNNQQNY and inducing its aggregation is crucial for consistent experimental results.[11]

Caption: Workflow for the preparation and aggregation of GNNQQNY peptide.[11]

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.

-

Reagent Preparation : Prepare a stock solution of Thioflavin T (e.g., 0.8 mg/mL in MilliQ water) and filter through a 0.2 µm filter.[17]

-

Reaction Setup : In a microplate, mix the GNNQQNY peptide solution at the desired concentration with the ThT stock solution to a final working concentration.

-

Data Acquisition : Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time using a plate reader.

-

Analysis : Plot fluorescence intensity versus time to obtain aggregation kinetics curves, from which the lag time, elongation rate, and final plateau can be determined.

Solid-State NMR (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the atomic-level structure and dynamics of insoluble aggregates like amyloid fibrils.

-

Sample Preparation : Prepare isotopically labeled (e.g., ¹³C, ¹⁵N) GNNQQNY fibrils.[3] Pack the fibrils into an NMR rotor.

-

Spectra Acquisition : A variety of multidimensional ssNMR experiments are employed, such as:

-

2D ¹³C-¹³C correlation spectra (e.g., DARR/RAD, PAR) : To obtain resonance assignments.[3]

-

2D ¹⁵N-¹³C correlation spectra (e.g., NCA, NCO) : For sequential backbone assignments.[3]

-

Distance measurement experiments (e.g., REDOR, TEDOR, Rotational Resonance) : To determine intermolecular and intramolecular distances, providing insights into the packing of peptides within the fibril.[3]

-

-

Data Analysis : Process the NMR data using software like NMRPipe and SPARKY.[3] Analyze chemical shifts to predict backbone torsion angles and identify different conformations. Use distance restraints to build structural models of the fibril polymorphs.

The logical relationship for using ssNMR to identify polymorphs is outlined below.

Caption: Logical workflow for identifying GNNQQNY polymorphism using solid-state NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to determine the secondary structure content of the peptide aggregates.

-

Sample Preparation : Prepare a concentrated suspension of GNNQQNY fibrils. For analysis, the sample can be loaded into a Bio-ATR II cell or dried and mixed with KBr to form a pellet.[11][17]

-

Data Acquisition : Record the infrared spectrum. The amide I region (1600-1700 cm⁻¹) is particularly informative for secondary structure.

-

Analysis : A strong signal at ~1620-1640 cm⁻¹ is characteristic of β-sheet structure, a hallmark of amyloid fibrils. The second derivative of the spectrum can be used to resolve overlapping peaks.[11][17]

Conclusion

The structural polymorphism of GNNQQNY aggregates presents both a challenge and an opportunity in the study of amyloid formation. The ability of this simple peptide to form a variety of distinct, stable structures from a single amino acid sequence underscores the complexity of protein misfolding and aggregation. The detailed characterization of these polymorphs, through a combination of high-resolution structural techniques and biophysical assays, provides a deeper understanding of the energy landscape of amyloid assembly. For drug development professionals, this knowledge is critical for designing therapeutics that can target specific pathogenic conformers or modulate the aggregation process to favor less toxic species. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the intricacies of GNNQQNY polymorphism and its broader implications for neurodegenerative diseases.

References

- 1. smsyslab.org [smsyslab.org]

- 2. Thermodynamic analysis of structural transitions during GNNQQNY aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR [dspace.mit.edu]

- 8. omicsdi.org [omicsdi.org]

- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 10. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. johnlab.de [johnlab.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermodynamics and kinetics of aggregation for the GNNQQNY peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

early oligomerization steps of GNNQQNY peptide

An In-depth Technical Guide to the Early Oligomerization of the GNNQQNY Peptide

Abstract

The heptapeptide (B1575542) GNNQQNY, derived from the prion-determining region of the yeast protein Sup35, has become a cornerstone model system for studying the fundamental mechanisms of amyloid formation. Its small size and propensity to form highly ordered, fibrillar structures analogous to those in full-length amyloid proteins make it ideal for detailed biophysical and computational analysis.[1][2][3] This technical guide provides a comprehensive overview of the critical early events in GNNQQNY oligomerization, from the conformational dynamics of the monomer to the formation of a critical nucleus. We synthesize quantitative data from numerous studies, detail key experimental and computational protocols, and visualize the proposed aggregation pathways. The aggregation process is characterized by a nucleation-dependent mechanism, where the formation of a small, metastable oligomer, or nucleus, is the rate-limiting step.[4][5][6] This nucleus, widely suggested to be a trimer, acts as a template for the rapid elongation into protofibrils.[7][8][9][10] The stability of these early oligomers is dictated by a "dry polar steric zipper" formed by the side chains of asparagine and glutamine residues, supplemented by backbone hydrogen bonds and aromatic stacking of the C-terminal tyrosine.[2][7][11] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the initial molecular steps that trigger amyloidogenesis.

Introduction to GNNQQNY Aggregation

Amyloid aggregation, the process by which soluble proteins misfold and assemble into insoluble fibrils, is a hallmark of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[3][7] Despite a lack of sequence homology among the involved proteins, the resulting amyloid fibrils share a common cross-β-sheet architecture.[3] Understanding the initial steps of this process—specifically the formation of soluble, low-molecular-weight oligomers which are often considered the most cytotoxic species—is of paramount importance for developing therapeutic interventions.[1][3]

The GNNQQNY peptide, corresponding to residues 7-13 of the yeast prion protein Sup35, recapitulates the essential amyloidogenic properties of the full-length protein, including cooperative aggregation kinetics, the ability to be seeded, and the binding of amyloid-specific dyes like Congo red and Thioflavin T (ThT).[1][12] Crucially, its small size has permitted the determination of its fibrillar structure at atomic resolution through X-ray microcrystallography, revealing a characteristic steric zipper motif formed by parallel, in-register β-sheets.[2][13] This structural insight has made GNNQQNY a paradigmatic system for computational and experimental studies aimed at dissecting the early, transient events of oligomerization.[1][3]

From Monomer to Dimer: The First Steps

The pathway to aggregation begins with the peptide monomer. In solution, the GNNQQNY monomer does not adopt a stable β-strand conformation but exists primarily as a random coil, rapidly fluctuating between different conformations.[7][14] However, it possesses a significant propensity to form β-structures, an essential characteristic for its amyloidogenic nature.[13][15]

The first oligomerization event is the formation of a dimer. Molecular dynamics simulations suggest this process is fast and can proceed through multiple conformations, including both antiparallel and parallel β-sheet arrangements.[11][14][15] While the initial formation of loose contacts may be slightly easier in an antiparallel orientation, the subsequent addition of monomers to form trimers and tetramers is much more favorable in a parallel arrangement.[7][11] This parallel orientation is the one observed in the mature fibril crystal structure.[2]

The stability of these early dimers and oligomers is derived from several key interactions:

-

Inter-strand Hydrogen Bonds: The peptide backbones form a network of hydrogen bonds, which is a defining feature of the β-sheet structure.[14]

-

Dry Polar Steric Zipper: The side chains of the asparagine (N) and glutamine (Q) residues interdigitate between opposing β-sheets, forming a tight, water-excluding interface known as a steric zipper.[7][10] This is the major folding core and a primary driver of stability.[7][9]

-

Aromatic Stacking: The C-terminal tyrosine (Y) residues can engage in π-π stacking, which further stabilizes the oligomeric structure but does not appear to direct the initial alignment of the peptides.[2][11]

Nucleation-Dependent Polymerization

The aggregation of GNNQQNY follows a classical nucleation-dependent model, characterized by a concentration-dependent lag phase followed by a rapid growth phase.[4][5][6][12] This mechanism involves the formation of a metastable "critical nucleus," which is the smallest oligomer that is more likely to grow than to dissociate. Once formed, this nucleus serves as a template for the rapid addition of monomers, leading to fibril elongation.

The Critical Nucleus

There is a consensus from multiple computational and theoretical studies that the critical nucleus for the homogeneous nucleation of GNNQQNY is a trimer.[7][8][9][10] Variational modeling shows that while monomers and dimers have positive free energy (are unstable), the free energy of the trimer becomes negative, indicating it is the first thermodynamically favorable oligomer.[7] However, other studies using molecular dynamics simulations in finite-sized systems have suggested a slightly larger critical nucleus size of 4-5 monomers at 280 K and 5-6 monomers at 300 K.[4][5][6] An experimental study using quantitative HPLC-based sedimentation assays under physiological conditions determined a critical nucleus size of seven monomers.[16] Another computational study identified a critical number of approximately 25 monomers for the cooperative formation of mature, twisted fibril-like structures from initially amorphous clusters.[17] This variation highlights that the precise size of the nucleus can be influenced by environmental conditions such as temperature, concentration, and the specific methodology used for its determination.

Aggregation Pathways

The formation of GNNQQNY fibrils can proceed through different pathways depending on the initial conditions.

-

Homogeneous Nucleation: Monomers in solution slowly and stochastically associate to form a critical nucleus, which then triggers rapid fibril growth.[7]

-

Heterogeneous Nucleation: The aggregation is seeded by a pre-existing fibril. In this case, monomers "dock" onto the fibril end and "lock" into place, with a zig-zag growth pattern being the most favorable.[7][9] This process is highly cooperative.[7][9]

-

Two-Step Nucleation: Some evidence suggests that peptides may first form disordered, amorphous aggregates that then undergo a conformational rearrangement to form ordered, fibrillar structures.[17]

Quantitative Data on Early Oligomerization

Computational studies have provided valuable quantitative estimates of the thermodynamic stability and structural parameters of early GNNQQNY oligomers.

Table 1: Free Energy of Homogeneous Oligomer Formation Data from variational modeling studies.[7]

| Oligomer Size (N) | Minimum Free Energy (F) |

| 3 (Trimer) | -3.19 kBT |

| 4 (Tetramer) | -13.13 kBT |

| 5 (Pentamer) | -28.51 kBT |

| 6 (Hexamer) | -44.60 kBT |

Table 2: Key Structural Parameters of GNNQQNY Aggregates Data from X-ray microcrystallography.[7]

| Parameter | Value |

| Inter-strand distance (parallel β-sheet) | 4.78 Å |

| Inter-sheet distance (antiparallel) | 8.7 Å |

Key Experimental & Computational Protocols

A variety of techniques are employed to study the early and often transient stages of GNNQQNY aggregation.

Sample Preparation for Monomeric GNNQQNY

A crucial prerequisite for studying aggregation kinetics is a homogenous, monomeric starting solution. A reproducible protocol involves:

-

Solubilization: Lyophilized GNNQQNY peptide is dissolved in a solvent such as water, which results in an acidic solution (pH ~2.0).[16] This low pH helps to disrupt pre-existing aggregates and favors the monomeric state.

-

Removal of Insoluble Species: The solution is subjected to ultracentrifugation to pellet any residual, insoluble peptide aggregates.[16]

-

Initiation of Aggregation: The supernatant, containing primarily monomeric peptide, is carefully collected. Aggregation is then triggered by adjusting the pH to physiological levels (e.g., pH 7.2-7.4) with a buffer, often combined with an increase in temperature to 37°C.[16]

Monitoring Aggregation Kinetics

-

Thioflavin T (ThT) Fluorescence Assay: This is the most common method for monitoring amyloid formation in vitro.[18][19]

-

Principle: ThT dye exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. It does not bind effectively to monomers or early, non-fibrillar oligomers.[19]

-

Protocol: A solution of monomeric GNNQQNY at a specific concentration (e.g., 1-10 mM) is mixed with a phosphate (B84403) buffer (pH 7.4) and a small amount of ThT in a microplate.[6][18] The plate is incubated at 37°C, often with intermittent shaking to accelerate aggregation.[18][20] Fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured over time. The resulting data typically produces a sigmoidal curve, where the lag time corresponds to the nucleation phase and the slope of the steep increase corresponds to the elongation rate.[12]

-

-

RP-HPLC-Based Sedimentation Assay: This quantitative method directly measures the depletion of soluble monomer over time.[16]

-

Protocol: An aggregating GNNQQNY solution is prepared. At various time points, aliquots are taken and centrifuged at high speed to pellet the aggregated fibrils. The supernatant, containing the remaining soluble peptide, is analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The decrease in the area of the monomer peak over time provides a direct measure of the aggregation kinetics.[16]

-

Structural Characterization

-

Atomic Force Microscopy (AFM): Provides direct visualization of aggregate morphology.

-

Protocol: At different time points during aggregation, a small aliquot of the peptide solution is deposited onto a freshly cleaved mica surface. After a brief incubation period, the surface is washed with ultrapure water and dried under a gentle stream of nitrogen. The sample is then imaged using an AFM in tapping mode to visualize the size and shape of oligomers and fibrils.[6]

-

-

Magic Angle Spinning (MAS) NMR: A powerful solid-state NMR technique for determining atomic-level structural details of insoluble fibrils.

-

Protocol: Fibrils are formed by incubating a concentrated GNNQQNY solution. The resulting peptide aggregates are pelleted by centrifugation, washed, and carefully packed into an MAS rotor while maintaining a hydrated state.[21] Experiments such as Rotational Echo Double Resonance (REDOR) and Transferred Echo Double Resonance (TEDOR) are used to measure specific intermolecular and intramolecular distances (e.g., between 13C and 15N labeled atoms), providing constraints to build a high-resolution model of the fibril structure.[21][22]

-

Computational Methodologies

-

Molecular Dynamics (MD) Simulations: This is the most widely used computational tool to investigate the dynamics of oligomer formation at an atomic level.[3][4][11]

-

Workflow: A simulation system is constructed by placing a number of GNNQQNY peptides (from 2 to 20 or more) in a simulation box filled with an explicit or implicit solvent model.[5][11] Using a specific force field (e.g., OPEP coarse-grained or all-atom CHARMM/AMBER), the system's trajectory is calculated over time (nanoseconds to microseconds).[3][5] Advanced techniques like Replica Exchange Molecular Dynamics (REMD) are often used to enhance sampling of the conformational space.[1][13]

-

Analysis: The resulting trajectories are analyzed to determine the free energy landscape of oligomerization, identify stable oligomeric structures, calculate secondary structure content, and map the pathways of association.[3][7][15]

-

Conclusion and Future Outlook

The GNNQQNY peptide has proven to be an invaluable tool for elucidating the early molecular events of amyloidogenesis. A strong body of evidence from both computational and experimental studies points to a nucleation-dependent aggregation pathway, where the formation of a small oligomeric nucleus, likely a trimer, is the critical rate-limiting step.[7][8][10] The stability of the resulting cross-β structure is dominated by a steric zipper formed by the polar side chains of glutamine and asparagine.[7][23]

Despite this progress, significant challenges remain. The high degree of structural polymorphism observed in GNNQQNY aggregates means that multiple fibrillar forms can coexist, complicating structural analysis.[6][21] Furthermore, the transient and heterogeneous nature of early-stage, pre-nucleation oligomers makes them exceptionally difficult to isolate and characterize experimentally.

Future research will likely focus on developing novel techniques, such as advanced NMR methods or single-molecule approaches, to trap and study these fleeting intermediates.[21][22] A deeper understanding of the structural transitions that occur within these early oligomers as they mature into protofibrils will be critical. For drug development professionals, this knowledge can inform the rational design of inhibitors that specifically target these early toxic species, preventing the cascade of events that leads to mature amyloid plaque formation.

References

- 1. smsyslab.org [smsyslab.org]

- 2. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]

- 6. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural stability and dynamics of an this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A variational model for oligomer-formation process of GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural stability and dynamics of an this compound from the yeast prion sup-35. | Semantic Scholar [semanticscholar.org]

- 11. Molecular dynamics simulations on the oligomer-formation process of the GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermodynamics and kinetics of aggregation for the GNNQQNY peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amyloid formation characteristics of GNNQQNY from yeast prion protein Sup35 and its seeding with heterogeneous polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Facile Methodology for Monitoring Amyloid-β Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

The Kinetics of Amyloid Assembly: A Technical Guide to the Nucleation-Dependent Aggregation of GNNQQNY

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of proteins and peptides into ordered, fibrillar aggregates, known as amyloid fibrils, is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. Understanding the fundamental mechanisms of amyloid formation is paramount for the development of effective therapeutic interventions. The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal prion-determining region of the yeast protein Sup35, has emerged as a powerful model system for studying the intricacies of amyloid aggregation. Its relatively simple structure, coupled with its robust amyloidogenic properties, allows for detailed investigation of the kinetic and thermodynamic principles governing fibril formation. This technical guide provides an in-depth overview of the nucleation-dependent aggregation kinetics of GNNQQNY, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in this critical field.

Nucleation-Dependent Aggregation: The Core Mechanism

The aggregation of GNNQQNY follows a classical nucleation-dependent polymerization model. This process is characterized by a sigmoidal curve when monitored over time, consisting of three distinct phases: a lag phase, an elongation phase, and a stationary phase.

-

Lag Phase: This initial phase is a stochastic period where soluble peptide monomers slowly associate to form unstable oligomeric species. The formation of a thermodynamically stable nucleus, known as the critical nucleus, is the rate-limiting step of this phase.

-

Elongation Phase: Once a critical nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the exponential growth of amyloid fibrils. This phase is characterized by a steep increase in the amount of aggregated peptide.

-

Stationary Phase: The aggregation process eventually reaches a steady state where the concentration of soluble monomers approaches a critical concentration, and the net rate of fibril growth diminishes.

The cooperative nature of this process, with a concentration-dependent lag phase and the ability to be seeded by pre-formed fibrils, are defining features of nucleation-dependent amyloid assembly[1].

Quantitative Aggregation Kinetics of GNNQQNY

The kinetics of GNNQQNY aggregation are highly dependent on factors such as peptide concentration and temperature. The following tables summarize key quantitative data from studies on GNNQQNY aggregation.

| Parameter | Value | Conditions | Reference |

| Critical Nucleus Size (n*) | ~7 monomers | pH 7.4, 37 °C | --INVALID-LINK--[2] |

| 6 monomers | pH 7.4, 23 °C | --INVALID-LINK--[3] | |

| 4-5 monomers | 280 K (MD simulations) | --INVALID-LINK--[4][5] | |

| 5-6 monomers | 300 K (MD simulations) | --INVALID-LINK--[4][5] | |

| 3 monomers | Variational model | --INVALID-LINK--[6] |

| Temperature | Initial GNNQQNY Concentration | Lag Phase Duration | Reference |

| 37 °C | 1253 ± 12 µM | ~20-25 hours | --INVALID-LINK--[3][7] |

| 23 °C | 1253 ± 12 µM | ~5 hours | --INVALID-LINK--[3] |

| 4 °C | 1253 ± 12 µM | ~75 minutes | --INVALID-LINK--[3] |

Experimental Protocols

GNNQQNY Monomer Preparation for Aggregation Assays

A reproducible protocol to obtain a homogenous monomeric solution of GNNQQNY is crucial for kinetic studies.

-

Solubilization: Dissolve lyophilized GNNQQNY peptide in a buffer at pH 2.0.

-

Ultracentrifugation: Centrifuge the solution at high speed (e.g., 80,000 rpm) for a minimum of 30 minutes at 25°C to pellet any pre-existing aggregates.[8]

-

Initiation of Aggregation: Adjust the pH of the supernatant containing monomeric GNNQQNY to 7.2 to trigger the aggregation process.[8]

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a widely used method to monitor amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of ThT in double-distilled water and filter it through a 0.2 µm syringe filter.

-

Prepare the reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Dilute the ThT stock solution in the reaction buffer to a final working concentration of 25 µM.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom microplate, add the GNNQQNY monomer solution to the ThT working solution.

-

The final volume in each well should be between 100-200 µL.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at the desired temperature (e.g., 37°C) in a plate reader with shaking capabilities.

-

Measure the ThT fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.[9][10]

-

Seeding Assay

Seeding experiments are performed to confirm the nucleation-dependent mechanism of aggregation. The addition of pre-formed fibril "seeds" bypasses the lag phase by providing templates for elongation.

-

Seed Preparation: Generate GNNQQNY fibrils by incubating a monomeric solution under aggregating conditions until the stationary phase is reached.

-

Seeding Reaction: Add a small percentage (e.g., 2% w/w) of the pre-formed GNNQQNY fibril seeds to a fresh solution of monomeric GNNQQNY at the beginning of the aggregation reaction.

-

Monitoring: Monitor the aggregation kinetics using the ThT assay as described above. A significant reduction or complete elimination of the lag phase in the seeded reaction compared to the unseeded control confirms the nucleation-dependent mechanism.[7]

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of the resulting amyloid fibrils. Negative staining is a common technique for enhancing the contrast of biological samples.

-

Grid Preparation:

-

Place a carbon-coated copper grid (e.g., 200-mesh) on a clean surface.

-

Glow discharge the grid for approximately 30-60 seconds to render the carbon surface hydrophilic.[11]

-

-

Sample Application:

-

Apply a small volume (e.g., 3-5 µL) of the GNNQQNY fibril solution onto the carbon-coated side of the grid and allow it to adsorb for 1-2 minutes.

-

-

Washing and Staining:

-

Blot the excess sample with filter paper.

-

Wash the grid by briefly floating it on a drop of distilled water.

-

Blot the water and immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate) for 30-60 seconds.

-

-

Drying and Imaging:

-

Blot the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope.

-

Visualizing the Aggregation Pathway and Experimental Workflows

Caption: Nucleation-dependent aggregation pathway of GNNQQNY.

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

Conclusion

The GNNQQNY peptide provides an invaluable model system for dissecting the molecular events that govern amyloid fibril formation. Its well-characterized nucleation-dependent aggregation kinetics, coupled with the availability of robust experimental protocols, makes it an ideal platform for screening potential aggregation inhibitors and for developing novel therapeutic strategies against amyloid-related diseases. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding of amyloidogenesis. By elucidating the fundamental principles of GNNQQNY aggregation, we move closer to unraveling the complexities of protein misfolding diseases and developing effective treatments.

References

- 1. smsyslab.org [smsyslab.org]

- 2. Nucleation-dependent Aggregation Kinetics of Yeast Sup35 Fragment GNNQQNY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]

- 6. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 11. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]

The Pivotal Role of Asparagine and Glutamine in the Aggregation of GNNQQNY: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) GNNQQNY, derived from the yeast prion protein Sup35, has emerged as a canonical model system for studying the fundamental mechanisms of amyloid fibril formation. Its relatively simple sequence and robust aggregation propensity provide an invaluable tool for dissecting the molecular forces that drive the self-assembly of peptides and proteins into the highly ordered, β-sheet-rich structures characteristic of amyloid plaques associated with numerous neurodegenerative diseases. Central to the aggregation of GNNQQNY are the polar side chains of asparagine (N) and glutamine (Q). This technical guide provides an in-depth analysis of the critical roles these residues play in the nucleation, elongation, and structural stability of GNNQQNY aggregates, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

The Molecular Architecture of GNNQQNY Aggregates

GNNQQNY peptides self-assemble into a cross-β structure where individual peptides are oriented perpendicular to the fibril axis.[1] The fundamental building block of the fibril is a parallel, in-register β-sheet, meaning that identical residues from adjacent peptide molecules are aligned.[2][3] This arrangement is stabilized by a dense network of hydrogen bonds, both between the backbones of neighboring peptides and, crucially, between the side chains.

The side chains of asparagine and glutamine, with their terminal amide groups, are key contributors to this stability. They form "polar zippers" where the side chains of adjacent peptides interdigitate, creating ladders of hydrogen bonds that run along the fibril axis.[4] These interactions are critical for the stability of the amyloid core.[4] Specifically, the side chains of Asn2, Gln4, and Asn6 have been shown to be instrumental in holding adjacent β-sheets together, forming a dry, tightly packed interface.[4]

The Aggregation Pathway: A Nucleation-Dependent Process

The aggregation of GNNQQNY follows a nucleation-dependent polymerization mechanism, characterized by a lag phase during which a critical nucleus is formed, followed by a rapid elongation phase where monomers are added to the growing fibril.[5][6]

dot

Quantitative Analysis of GNNQQNY Aggregation Kinetics

The kinetics of GNNQQNY aggregation are highly dependent on factors such as concentration and temperature. The critical nucleus size, which is the smallest oligomeric species that can spontaneously grow into a fibril, has been a subject of both experimental and computational investigation.

| Parameter | Experimental Value | Simulation Value | Conditions | Reference |

| Critical Nucleus Size | ~7 monomers | 3-4 monomers | Physiological conditions (pH 7.4, 37°C) | [5][6][7] |

| 4-5 monomers | 280 K | [8] | ||

| 5-6 monomers | 300 K | [8] | ||

| Lag Phase | ~12 hours | Not directly comparable | 1253 ± 12 µM GNNQQNY | [6] |

The Distinct Roles of Asparagine and Glutamine

While both asparagine and glutamine are crucial for GNNQQNY aggregation, their specific contributions differ due to the single methylene (B1212753) group difference in their side chains. This seemingly minor variation has significant implications for the thermodynamics and kinetics of aggregation.

Computational studies comparing polyasparagine and polyglutamine aggregates suggest that polyglutamine forms more stable aggregates due to more favorable enthalpic contributions.[9][10] However, polyasparagine aggregation is entropically more favorable.[9][10] In the context of the GNNQQNY sequence, the shorter side chain of asparagine is thought to be more conducive to the formation of the tight steric-zipper interface with other residues present in the peptide.[9]

Mutational studies where glutamine residues in GNNQQNY were replaced with norleucine (an isostere lacking the amide group) demonstrated a significant impact on fibril morphology, leading to the formation of twisted filaments rather than the typical nanocrystalline structures.[2] This highlights the essential role of the glutamine side chain's hydrogen bonding capacity in dictating the final amyloid architecture.[2]

dot

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the aggregation process. A typical protocol involves:

-

System Setup:

-

Place multiple GNNQQNY peptides in a simulation box with explicit water molecules.

-

Use a force field such as GROMOS or AMBER. 2[11]. Simulation:

-

Run the simulation at a constant temperature (e.g., 300 K) for an extended period (e.g., 100 ns or more). [11] * Techniques like Replica Exchange Molecular Dynamics (REMD) can be used to enhance sampling of the conformational space. 3[12]. Analysis:

-

Analyze the trajectories for the formation of inter-peptide contacts, hydrogen bonds, and secondary structure elements (β-sheets).

-

Identify stable oligomeric structures and characterize their interfaces.

-

Conclusion and Future Directions

The asparagine and glutamine residues in GNNQQNY are not merely passive components of the peptide sequence; they are the primary drivers of its self-assembly into amyloid fibrils. Their ability to form extensive hydrogen bond networks within and between β-sheets provides the thermodynamic driving force for aggregation. Understanding the nuanced differences between asparagine and glutamine in this context offers valuable insights for the development of therapeutic strategies aimed at inhibiting amyloid formation. Future research, including the use of advanced spectroscopic techniques and longer-timescale simulations, will continue to refine our understanding of these critical interactions and pave the way for the rational design of aggregation inhibitors for a range of amyloid-related diseases.

References

- 1. Item - Thermodynamics and Kinetics of Aggregation for the GNNQQNY Peptide - figshare - Figshare [figshare.com]

- 2. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 4. Structural stability and dynamics of an amyloid-forming peptide GNNQQNY from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amyloid Properties of Asparagine and Glutamine in Prion-like Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. smsyslab.org [smsyslab.org]

Thermodynamic Stability of GNNQQNY Amyloid Fibrils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GNNQQNY peptide, a segment of the yeast prion protein Sup35, serves as a canonical model system for studying the fundamental principles of amyloid fibril formation and stability.[1][2] Its ability to form well-ordered, cross-β-sheet-rich amyloid fibrils has made it a focal point for investigations into the molecular drivers of amyloidogenesis, a process implicated in numerous neurodegenerative diseases.[1] This technical guide provides an in-depth analysis of the thermodynamic stability of GNNQQNY amyloid fibrils, drawing primarily from computational studies due to a scarcity of direct experimental thermodynamic measurements. The document outlines the key structural features contributing to fibril stability, presents quantitative data from molecular dynamics simulations, details relevant experimental protocols, and visualizes the underlying processes.

Core Structural Features Governing Stability

The remarkable stability of GNNQQNY amyloid fibrils arises from a hierarchy of interactions. The fundamental structure consists of parallel β-sheets, where individual GNNQQNY peptides are stacked in-register.[1] The key contributors to the thermodynamic stability include:

-

Inter-peptide Hydrogen Bonding: Extensive hydrogen bond networks form between the backbones of adjacent peptide strands within a β-sheet.[3][4] Additionally, side-chain to side-chain and side-chain to backbone hydrogen bonds, particularly involving the asparagine (Asn) and glutamine (Gln) residues, further reinforce the structure.[3][4]

-

Steric Zipper Interface: The interface between two apposing β-sheets forms a "steric zipper," a dry, tightly packed arrangement of interdigitating side chains.[3] This interface is characterized by shape complementarity and van der Waals interactions, which are crucial for the overall stability of the fibril.[3] For the hydrophilic GNNQQNY peptide, this steric zipper is primarily formed by the side chains of Asn2, Gln4, and Asn6.[3]

-

Aromatic Stacking: The tyrosine (Tyr) residue at the C-terminus contributes to stability through π-π stacking interactions between aromatic rings of adjacent peptides.[1]

Quantitative Thermodynamic Data (from Computational Studies)

Direct experimental quantification of the thermodynamic parameters for GNNQQNY fibril stability is not extensively reported in the literature. However, molecular dynamics (MD) simulations have provided valuable estimates.

| Parameter | Value/Observation | Method | Reference |

| Dimerization Free Energy | ~ -3.3 kT | Replica Exchange Umbrella Sampling (REUS) Simulations | [5] |

| Free Energy of Complex Formation (estimated) | ~ 8 kcal/mol | Structure-based energetic considerations | |

| Critical Nucleus Size | 4-5 monomers (at 280 K), 5-6 monomers (at 300 K) | Molecular Dynamics Simulations | [6] |

| Oligomer Stability | Stability increases dramatically from dimer to trimer. | All-atom Explicit Solvent Molecular Simulations | [3] |

Key Intermolecular Interactions

The stability of the GNNQQNY fibril is a direct result of a network of specific intermolecular interactions. Molecular dynamics simulations have elucidated the primary contributors:

| Interacting Residues/Groups | Type of Interaction | Significance |

| Peptide Backbones | Hydrogen Bonding | Primary stabilizing force within a β-sheet. |

| Asn & Gln Side Chains | Hydrogen Bonding | Form "ladders" that further stabilize the β-sheet structure. |

| Asn2, Gln4, Asn6 Side Chains | van der Waals / Steric Zipper | Crucial for the tight packing and stability of the interface between β-sheets. |

| Tyr7 Side Chains | π-π Stacking | Aromatic interactions contribute to the overall stability. |

Impact of Mutations on Stability

Computational studies have explored the impact of mutations on the stability of GNNQQNY oligomers. These in-silico experiments provide insights into the contribution of specific residues to the overall thermodynamic stability.

| Mutation | Effect on Stability | Rationale | Reference |

| Asn2 -> Ala | Disrupts steric zipper, leading to unstable oligomers. | The Asn2 side chain is critical for the inter-sheet packing in the steric zipper. | [3] |

| Gln4 -> Ala | Disrupts steric zipper, leading to unstable oligomers. | The Gln4 side chain is a key component of the steric zipper interface. | [3] |

| Asn6 -> Ala | Disrupts steric zipper, leading to unstable oligomers. | The Asn6 side chain is essential for the integrity of the steric zipper. | [3] |

| Gln to Norleucine | Reduces amyloid structural stability. | Selective removal of hydrogen bonding capacity. | [7] |

Experimental Protocols

Preparation of GNNQQNY Fibrils

A reproducible protocol for generating GNNQQNY monomers and triggering their aggregation into fibrils is crucial for any biophysical study.

-

Solubilization: Dissolve lyophilized GNNQQNY peptide in an acidic solution (e.g., pH 2.0) to generate a monomeric stock solution.[2]

-

Removal of Pre-existing Aggregates: Subject the monomeric solution to ultracentrifugation to remove any residual insoluble peptide.[2]

-

Initiation of Fibrillization: Adjust the pH of the monomeric solution to physiological conditions (e.g., pH 7.2) to trigger aggregation.[2]

-

Monitoring Aggregation: The kinetics of fibril formation can be monitored using Thioflavin T (ThT) fluorescence, which exhibits an increase in fluorescence upon binding to amyloid fibrils.[2]

Thermal Denaturation using Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to monitor the secondary structure changes of proteins and peptides as a function of temperature.

-

Sample Preparation: Prepare a solution of GNNQQNY fibrils in a suitable buffer. The buffer should be chosen carefully to avoid interference with CD measurements and to maintain a stable pH over the temperature range.

-

CD Measurement: Record the CD spectrum of the fibril solution, typically in the far-UV region (e.g., 190-250 nm), at a starting temperature where the fibrils are stable.

-

Thermal Melt: Gradually increase the temperature at a controlled rate while continuously monitoring the CD signal at a specific wavelength characteristic of β-sheet structure (e.g., around 218 nm).

-

Data Analysis: Plot the change in CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to determine the melting temperature (Tm), which is the temperature at which 50% of the fibrils are denatured.

Chemical Denaturation

Chemical denaturants like urea (B33335) or guanidinium (B1211019) chloride (GdmCl) can be used to assess the stability of amyloid fibrils.

-

Sample Preparation: Incubate aliquots of GNNQQNY fibrils with increasing concentrations of a chemical denaturant (e.g., 0-8 M urea or 0-6 M GdmCl) until equilibrium is reached.

-

Monitoring Denaturation: Use a suitable technique to monitor the extent of fibril denaturation. This could be ThT fluorescence, intrinsic tyrosine fluorescence, or by separating the soluble and aggregated fractions by centrifugation and quantifying the monomer concentration.

-

Data Analysis: Plot the fraction of denatured fibrils as a function of denaturant concentration. The data can be fitted to a two-state model to determine the free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value, which is a measure of the dependence of ΔG on denaturant concentration.

Visualizations

GNNQQNY Fibril Assembly Pathway

References

- 1. smsyslab.org [smsyslab.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural stability and dynamics of an amyloid-forming peptide GNNQQNY from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

GNNQQNY Heptapeptide: A Technical Guide to its Application as a Model System in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The misfolding and subsequent aggregation of proteins into amyloid fibrils is a central pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and prion diseases.[1] Understanding the fundamental mechanisms of amyloid formation is therefore critical for the development of effective therapeutic strategies. The heptapeptide (B1575542) GNNQQNY, corresponding to residues 7-13 of the yeast prion protein Sup35, has emerged as a powerful and widely used model system to study the intricacies of amyloidogenesis.[2][3]